molecular formula CH7N5 B1197381 Diaminoguanidine CAS No. 4364-78-7

Diaminoguanidine

Cat. No. B1197381
CAS RN: 4364-78-7
M. Wt: 89.1 g/mol
InChI Key: FQQQSNAVVZSYMB-UHFFFAOYSA-N
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Description

1,3-Diaminoguanidine is a chemical compound with the linear formula H2NNHC(=NH)NHNH2·HCl . It undergoes condensation reactions with various substances such as 4-isothiocyanato-4-methylpentane-2-one to yield condensed pyrimidines and various aldehydes and ketones to yield bis guanidine derivatives .


Synthesis Analysis

Diaminoguanidine has been synthesized in various ways. For instance, it has been used to modify cellulose to extract mercury, copper, lead, and cadmium ions from aqueous solutions and environmental water samples . The synthetic strategy involved oxidizing cellulose powder into dialdehyde cellulose (DAC) and reacting DAC with diaminoguanidine to create an imine linkage between the two reactants .


Molecular Structure Analysis

The molecular weight of 1,3-Diaminoguanidine is 125.56 g/mol . The structure and morphology of the adsorbent were studied using a variety of analytical techniques including Fourier transform infrared spectroscopy (FTIR), Scanning electron microscopy (SEM), and Brunauer–Emmett–Teller (BET) surface area measurements .


Chemical Reactions Analysis

1,3-Diaminoguanidine monohydrochloride undergoes condensation reaction with 4-isothiocyanato-4-methylpentane-2-one to yield condensed pyrimidines . It also reacts with various aldehydes and ketones to yield bis guanidine derivatives .


Physical And Chemical Properties Analysis

1,3-Diaminoguanidine has a melting point of 180-182 °C (dec.) (lit.) and is soluble in water at 50 mg/mL, clear to very slightly hazy, colorless to faintly yellow . It has a linear formula of H2NNHC(=NH)NHNH2·HCl .

Scientific Research Applications

  • Diabetes-Related Complications : Diaminoguanidine has shown potential in controlling diabetic complications. It inhibits the formation of glycosylated end products and aldose reductase activity, which are significant in diabetic pathophysiology. Long-term administration in diabetic rats demonstrated an ability to inhibit and prevent lens opacity, indicating therapeutic potential in diabetes management (Kumari, Umar, Bansal, & Sahib, 1991).

  • Chemical Synthesis : Diaminoguanidine serves as an intermediate in the production of various chemical compounds, such as diheterocyclic systems. New methods for its preparation have been explored to improve efficiency and yield in chemical syntheses (Scott, O'Sullivan, & Reilly, 2007).

  • Immunosuppressive and Cytostatic Properties : Certain derivatives of diaminoguanidine have displayed strong immunosuppressive and cytostatic activities. These properties could be significant for developing new therapeutic agents in immunology and oncology (Konieczny & Charytonowicz, 1978).

  • Electron Delocalization Studies : The electronic structure of diaminoguanidine has been studied using ab initio MO and density functional methods. Understanding its electronic structure can be crucial for applications in molecular electronics and material sciences (Bharatam & Iqbal, 2006).

  • Nitric Oxide Synthesis Inhibition : Diaminoguanidine has been studied for its ability to inhibit nitric oxide formation, which is significant in various physiological and pathological processes. It displays selective inhibition of the inducible isoform of nitric oxide synthase, suggesting potential therapeutic applications (Hasan et al., 1993).

  • Pharmaceutical Stability Studies : The stability of pharmaceutical compounds like 3,4-diaminopyridine, which is used in the treatment of Lambert-Eaton myasthenic syndrome, has been studied. Understanding the stability and degradation pathways of such compounds is crucial for pharmaceutical development (Raust et al., 2007).

  • Inactivation of Enzyme Isoforms : Diaminoguanidine has been shown to inactivate various isoforms of nitric oxide synthase, an enzyme involved in the production of nitric oxide. This property could have implications in regulating nitric oxide production in different physiological and pathological states (Wolff & Lubeskie, 1996).

  • Neuromuscular Disorders Treatment : Studies have shown that compounds like 3,4-diaminopyridine can improve neuromuscular transmission in disorders such as Lambert-Eaton myasthenic syndrome, making it a valuable therapeutic agent in neurology (Wirtz et al., 2009).

Safety And Hazards

1,3-Diaminoguanidine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .

properties

IUPAC Name

1,1-diaminoguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH7N5/c2-1(3)6(4)5/h4-5H2,(H3,2,3)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQQSNAVVZSYMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=N)(N)N(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

36062-19-8 (mono-hydrochloride), 38360-74-6 (hydrochloride)
Record name Diaminoguanidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004364787
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60195901
Record name Diaminoguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60195901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diaminoguanidine

CAS RN

4364-78-7
Record name Diaminoguanidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004364787
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diaminoguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60195901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
711
Citations
VA Vaillancourt, SD Larsen, SP Tanis… - Journal of medicinal …, 2001 - ACS Publications
… Additional diaminoguanidine analogues such as substituted analogues… diaminoguanidine, and regioisomeric analogues are depicted in Table 6. Condensation of the diaminoguanidine …
Number of citations: 71 pubs.acs.org
KA Jensen, B NYGAARD - Acta Chemica Scandinavica, 1949 - actachemscand.org
In the course of investigations conducted in 1934—36 on coordination compounds of thiosemicarbazide and semicarbazidel it was noted that aminoguanidine also is able to combine …
Number of citations: 20 actachemscand.org
X Ge, X He, Z Lin, Y Zhu, X Jiang, L Zhao, F Zeng… - Food & Function, 2022 - pubs.rsc.org
Flavonoid compounds such as luteolin exhibit hypolipidemic effects, and there are few reports on the hypoglycemic activity of luteolin derivatives. In this research, 6,8-(1,3-…
Number of citations: 8 pubs.rsc.org
AK Mahato, S Bhattacharya… - Journal of Pharmaceutical …, 2011 - researchgate.net
… A series of diaminoguanidine analogues of 3-guanidinopropionic acid was designed by substitution at alpha position. Another series of amino substituted (pyridin-2-yl)thiourea …
Number of citations: 27 www.researchgate.net
AJ Lee, KR Noon, S Jianmongkol, M Lau… - Chemical research in …, 2005 - ACS Publications
It is established that aminoguanidine (AG), diaminoguanidine (DAG), and N G -amino-l-arginine (NAA) are metabolism-based inactivators of the three major isoforms of nitric oxide …
Number of citations: 9 pubs.acs.org
MA Akl, MA Hashem, MA Ismail, DA Abdelgalil - BMC chemistry, 2022 - Springer
… In this study, the novel adsorbent diaminoguanidine-modified cellulose (DiGu.MC) … diaminoguanidine to create an imine linkage between the two reactants to form diaminoguanidine-…
Number of citations: 9 link.springer.com
PV Bharatam, P Iqbal - Journal of computational chemistry, 2006 - Wiley Online Library
… delocalizations in diaminoguanidine. The absolute proton affinity of diaminoguanidine is greater than … diaminoguanidine. The increase in the electron delocalization upon protonation in …
Number of citations: 7 onlinelibrary.wiley.com
S Zhang, C Luo, X Li, W Zhang, K Jing, L Lin… - Applied Surface …, 2023 - Elsevier
This study aims to prepare and investigate thin film composite (TFC) membranes with a highly positively charged rejection layer for effective separation of Mg 2+ /Li + . The aqueous …
Number of citations: 0 www.sciencedirect.com
MR Maurya, N Kumar, F Avecilla - ACS omega, 2022 - ACS Publications
Ligands H 4 sal-dag (I) and H 4 Brsal-dag (II) derived from 1,3-diaminoguanidine and salicylaldehyde or 5-bromosalicylaldehyde react with one or 2 mol equivalent of vanadium …
Number of citations: 3 pubs.acs.org
DJ Wolff, A Lubeskie - Archives of Biochemistry and Biophysics, 1996 - Elsevier
Diaminoguanidine (DAG) andN G -amino-L-arginine each produced a time- and concentration-dependent inactivation of the citrulline-forming activity of all three NOS isoforms. DAG …
Number of citations: 36 www.sciencedirect.com

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